

Physico-chemical properties of 3,6-Dihydroxyphthalic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dihydroxyphthalic acid

Cat. No.: B1585314

[Get Quote](#)

An In-Depth Technical Guide to the Physico-chemical Properties of **3,6-Dihydroxyphthalic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physico-chemical properties of **3,6-dihydroxyphthalic acid**, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the practical implications of these properties.

Introduction: Unveiling 3,6-Dihydroxyphthalic Acid

3,6-Dihydroxyphthalic acid (DHPA) is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and two hydroxyl groups at positions 3 and 6. This specific arrangement of functional groups imparts a unique combination of acidic, hydrophilic, and chelating properties, making it a versatile building block in various scientific domains. Its ability to engage in hydrogen bonding, chelate metal ions, and undergo various chemical transformations underpins its utility. A thorough understanding of its fundamental physico-chemical characteristics is paramount for its effective application.

Core Physico-chemical Properties

The utility of **3,6-dihydroxyphthalic acid** in any application is fundamentally governed by its physical and chemical properties. These parameters dictate its behavior in different solvents, its reactivity, and its suitability for specific experimental conditions.

Structural and Molecular Data

A foundational understanding begins with the molecule's basic structural and identifying information.

Property	Value	Source
IUPAC Name	3,6-dihydroxybenzene-1,2-dicarboxylic acid	N/A
Synonyms	3,6-Dihydroxyphthalic acid	N/A
Molecular Formula	C ₈ H ₆ O ₆	
Molecular Weight	198.13 g/mol	
CAS Number	16534-85-7	
Canonical SMILES	C1=C(C(=C(C=C1O)O)C(=O)O)C(=O)O	N/A
InChI Key	FDOORASQBCJBBQ-UHFFFAOYSA-N	N/A

Acidity and pKa

The two carboxylic acid groups and two phenolic hydroxyl groups make **3,6-dihydroxyphthalic acid** a polyprotic acid. The dissociation constants (pKa values) are critical for predicting its charge state at a given pH, which in turn influences its solubility, binding interactions, and biological activity.

- First Carboxylic Acid (pKa₁): The proximity of the two carboxylic acid groups results in a lower pKa for the first proton dissociation compared to benzoic acid, due to intramolecular hydrogen bonding and electronic effects.

- Second Carboxylic Acid (pK_{a2}): The dissociation of the second carboxylic acid proton is less favorable due to the electrostatic repulsion from the newly formed carboxylate anion.
- Hydroxyl Groups (pK_{a3} , pK_{a4}): The phenolic protons are significantly less acidic than the carboxylic acid protons.

Precise, experimentally determined pK_a values for **3,6-dihydroxyphthalic acid** are not readily available in public databases. However, computational predictions and comparisons with similar structures suggest the first pK_a is in the range of 2-3, and the second is in the range of 4-5. The phenolic pK_a values are expected to be in the range of 8-10. This information is crucial for designing buffer systems for experiments involving DHPA and for understanding its behavior in physiological environments.

Solubility Profile

The solubility of **3,6-dihydroxyphthalic acid** is a key consideration for its practical handling and application, particularly in drug development and solution-phase reactions.

Solvent	Solubility	Rationale
Water	Moderately soluble	The presence of four polar functional groups (two carboxylic acids, two hydroxyls) allows for extensive hydrogen bonding with water. Solubility is pH-dependent and increases significantly at pH values above the pKa of the carboxylic acid groups due to the formation of the more soluble carboxylate salts.
Methanol, Ethanol	Soluble	These polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.
Acetone, Ethyl Acetate	Sparingly soluble	These polar aprotic solvents can accept hydrogen bonds but cannot donate them as effectively, leading to lower solubility compared to alcohols.
Hexane, Toluene	Insoluble	The high polarity of 3,6-dihydroxyphthalic acid makes it immiscible with nonpolar solvents.

Experimental Insight: When preparing aqueous solutions, it is often advantageous to start with a basic solution (e.g., using NaOH or NaHCO₃) to deprotonate the carboxylic acids and enhance solubility, followed by pH adjustment as needed for the specific application.

Thermal Properties

The thermal stability of a compound is a critical parameter for its storage, handling, and use in reactions conducted at elevated temperatures.

- Melting Point: **3,6-Dihydroxyphthalic acid** has a reported melting point of 215 °C (with decomposition). The decomposition upon melting is a common characteristic of poly-functionalized aromatic acids, often involving decarboxylation.
- Boiling Point: Due to its high molecular weight, strong intermolecular hydrogen bonding, and decomposition at its melting point, a boiling point is not typically reported.

The decomposition at a relatively high temperature suggests good thermal stability for most solution-phase applications conducted below this temperature.

Synthesis and Reactivity

A common synthetic route to **3,6-dihydroxyphthalic acid** involves the oxidation of a suitable precursor. The following is a representative protocol.

Representative Synthetic Protocol: Oxidation of 2,5-Dihydroxy-p-xylene

This method provides a conceptual framework. Note: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.

Step 1: Oxidation

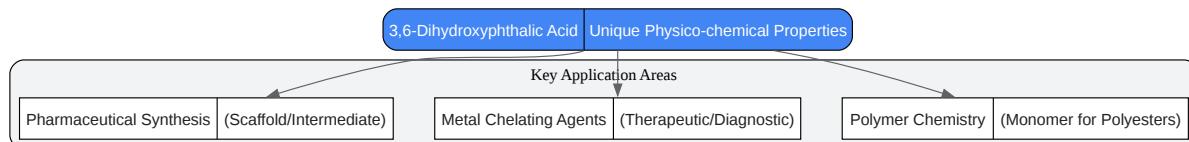
- Dissolve 2,5-dihydroxy-p-xylene in an appropriate solvent, such as aqueous potassium hydroxide.
- Slowly add a strong oxidizing agent, like potassium permanganate (KMnO₄), in portions while maintaining the reaction temperature below a specified limit (e.g., 40 °C) with an ice bath. The reaction is highly exothermic.
- After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

Step 2: Work-up and Isolation

- Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess permanganate.
- Filter the mixture to remove the manganese dioxide byproduct.
- Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate groups, causing the **3,6-dihydroxyphthalic acid** to precipitate out of the solution.
- Collect the precipitate by filtration, wash with cold water to remove any remaining inorganic salts, and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,6-dihydroxyphthalic acid**.


Key Reactivity

- Esterification: The carboxylic acid groups can be readily esterified under standard conditions (e.g., Fischer esterification) to produce the corresponding diesters.
- Chelation: The ortho-positioning of a hydroxyl and a carboxylic acid group creates an effective bidentate chelation site for various metal ions. This property is of interest in the design of metal-binding agents.
- Aromatic Substitution: The electron-donating hydroxyl groups activate the aromatic ring towards electrophilic substitution, although the carboxylic acid groups are deactivating.

Applications in Research and Drug Development

The unique physico-chemical properties of **3,6-dihydroxyphthalic acid** make it a valuable molecule in several areas:

- Precursor for Pharmaceuticals: It can serve as a starting material or intermediate in the synthesis of more complex drug molecules. Its rigid structure and defined positioning of functional groups provide a scaffold for building pharmacophores.
- Metal Chelators: In drug development, chelating agents can be used to manage metal overload or as components of diagnostic agents. The chelation properties of DHPA are a key area of investigation.
- Polymer and Materials Science: The dicarboxylic acid functionality allows it to be used as a monomer in the synthesis of polyesters and other polymers with specific properties, such as enhanced thermal stability or metal-binding capabilities.

[Click to download full resolution via product page](#)

Caption: Key application areas for **3,6-dihydroxyphthalic acid**.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential.

- General Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- **Toxicity:** Detailed toxicological data for **3,6-dihydroxyphthalic acid** is not extensively published. It should be handled with the care afforded to all novel research chemicals. Assume it may be an irritant to the eyes, skin, and respiratory system.
- **Storage:** Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

3,6-Dihydroxyphthalic acid is a multi-functional aromatic compound with a compelling set of physico-chemical properties. Its acidity, solubility profile, thermal stability, and reactivity make it a versatile tool for researchers in drug discovery and materials science. A thorough understanding of these core characteristics, as outlined in this guide, is the foundation for innovative and successful applications.

- To cite this document: BenchChem. [Physico-chemical properties of 3,6-Dihydroxyphthalic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585314#physico-chemical-properties-of-3-6-dihydroxyphthalic-acid\]](https://www.benchchem.com/product/b1585314#physico-chemical-properties-of-3-6-dihydroxyphthalic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com